Cas no 1807251-77-9 (Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate)

Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate
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- インチ: 1S/C10H8ClNO3/c1-15-10(14)8-2-6(4-11)7(5-12)3-9(8)13/h2-3,13H,4H2,1H3
- InChIKey: JLCKYSZFDWOIMC-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C#N)=CC(=C(C(=O)OC)C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- トポロジー分子極性表面積: 70.3
- 疎水性パラメータ計算基準値(XlogP): 2.1
Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015010419-250mg |
Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate |
1807251-77-9 | 97% | 250mg |
499.20 USD | 2021-05-31 | |
Alichem | A015010419-1g |
Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate |
1807251-77-9 | 97% | 1g |
1,534.70 USD | 2021-05-31 | |
Alichem | A015010419-500mg |
Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate |
1807251-77-9 | 97% | 500mg |
863.90 USD | 2021-05-31 |
Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoateに関する追加情報
Comprehensive Overview of Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate (CAS No. 1807251-77-9)
Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate (CAS No. 1807251-77-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This ester derivative, characterized by the presence of a chloromethyl group, a cyano substituent, and a hydroxybenzoate backbone, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C10H8ClNO3, highlights its potential for further functionalization, making it a valuable building block for drug discovery and material science applications.
In recent years, the demand for highly functionalized benzoate derivatives like Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate has surged, driven by trends in green chemistry and sustainable synthesis. Researchers are increasingly exploring its role in catalyzed cross-coupling reactions and bioconjugation techniques, topics frequently searched in academic databases. The compound’s cyano group offers reactivity for nucleophilic additions, while the hydroxybenzoate moiety enables esterification or transesterification pathways—key areas of interest for organic chemists optimizing atom-efficient methodologies.
From an industrial perspective, CAS No. 1807251-77-9 is often discussed alongside structure-activity relationship (SAR) studies, particularly in forums focused on small-molecule drug design. Its chloromethyl functionality allows for facile alkylation reactions, a feature leveraged in the development of targeted therapeutics. Notably, patents referencing this compound frequently emphasize its utility in constructing heterocyclic scaffolds, a hot topic in medicinal chemistry circles. These attributes align with growing user queries about "benzoate-based bioactive compounds" and "multifunctional synthetic intermediates."
The analytical characterization of Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, reflecting broader industry shifts toward high-resolution structural elucidation. Discussions on platforms like ResearchGate often highlight its chromatographic purity and stability under thermal stress—critical parameters for quality control in GMP-compliant synthesis. Such details address common search intents related to "bench-stable cyanobenzoates" or "scalable esterification protocols."
Emerging applications of this compound also intersect with materials science, where its electron-withdrawing cyano group contributes to the design of organic semiconductors and photoactive polymers. This multidisciplinary relevance explains why search volumes for terms like "functional group compatibility in multicomponent reactions" have risen steadily. Furthermore, its hydroxybenzoate core resonates with studies on UV-absorbing materials, a niche yet rapidly evolving sector.
In conclusion, Methyl 5-chloromethyl-4-cyano-2-hydroxybenzoate (CAS No. 1807251-77-9) exemplifies the convergence of synthetic utility and structural diversity in modern chemistry. Its adaptability across pharmaceutical intermediates, agrochemicals, and advanced materials ensures continued relevance in both academic and industrial settings. As research trends evolve toward tailored molecular architectures, this compound’s multifunctional design positions it as a key player in addressing complex synthetic challenges.
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